molecular formula C8H17NS B1425364 2-(Ethylsulfanyl)cyclohexan-1-amine CAS No. 20322-31-0

2-(Ethylsulfanyl)cyclohexan-1-amine

Cat. No.: B1425364
CAS No.: 20322-31-0
M. Wt: 159.29 g/mol
InChI Key: VCJOVLJFAWUNMO-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)cyclohexan-1-amine is a cyclohexane derivative featuring an ethylsulfanyl (C₂H₅S) substituent at the 2-position and an amine group at the 1-position. The ethylsulfanyl group contributes to its unique electronic and steric properties, influencing reactivity and interactions in catalytic systems .

Properties

IUPAC Name

2-ethylsulfanylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NS/c1-2-10-8-6-4-3-5-7(8)9/h7-8H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJOVLJFAWUNMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1CCCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101308937
Record name 2-(Ethylthio)cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101308937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20322-31-0
Record name 2-(Ethylthio)cyclohexanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20322-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Ethylthio)cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101308937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production of 2-(Ethylsulfanyl)cyclohexan-1-amine may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)cyclohexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Ethylsulfanyl)cyclohexan-1-amine is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfanyl group can modulate the compound’s binding affinity and specificity, influencing its biological activity. The amine group may participate in hydrogen bonding and electrostatic interactions, further contributing to its effects .

Comparison with Similar Compounds

Structural Isomers: 3-(Ethylsulfanyl)cyclohexan-1-amine

The positional isomer 3-(ethylsulfanyl)cyclohexan-1-amine differs by the placement of the ethylsulfanyl group at the 3-position of the cyclohexane ring. Key distinctions include:

  • Steric Effects : The 2-position substituent in the target compound may impose greater steric hindrance near the amine group compared to the 3-position isomer.
  • Synthetic Routes : Synthesis of the 3-isomer may require distinct reaction conditions or regioselective strategies to control substituent placement .

Table 1: Structural and Physical Comparison

Property 2-(Ethylsulfanyl)cyclohexan-1-amine 3-(Ethylsulfanyl)cyclohexan-1-amine
Molecular Formula C₈H₁₅NS C₈H₁₅NS
Molecular Weight (g/mol) ~159.28 ~159.28
Substituent Position 2-position 3-position
Key Applications Chiral intermediates Under investigation

Functional Group Variants: 2-(Ethanesulfonyl)cyclohexan-1-amine

Replacing the sulfanyl (C-S) group with a sulfonyl (SO₂) group yields 2-(ethanesulfonyl)cyclohexan-1-amine . This oxidation state change significantly alters properties:

  • Polarity and Solubility : The sulfonyl group enhances polarity, improving solubility in polar solvents.
  • Reactivity : Sulfonyl groups are less nucleophilic than sulfanyl groups, reducing participation in thiol-based reactions .

Table 2: Functional Group Impact

Property 2-(Ethylsulfanyl)cyclohexan-1-amine 2-(Ethanesulfonyl)cyclohexan-1-amine
Functional Group -S-C₂H₅ -SO₂-C₂H₅
Oxidation State Sulfur (+0) Sulfur (+4)
Boiling Point Moderate Higher (due to polarity)

Cyclohexanamine Derivatives with Alternative Substituents

Other derivatives, such as 2-(aminomethyl)cyclohexan-1-amine and N-ethyl-1-(3-methylphenyl)cyclohexan-1-amine, highlight the diversity of this class:

  • Molecular weight: 128.22 g/mol .
  • Aryl-Substituted Derivatives: Compounds like Fluorexetamine (2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one) incorporate aromatic groups, enhancing π-π stacking interactions relevant to drug design .

Table 3: Substituent Diversity

Compound Key Substituent Molecular Weight (g/mol) Application
2-(Aminomethyl)cyclohexan-1-amine -CH₂NH₂ 128.22 Polymer catalysts
Fluorexetamine -C₆H₄F, -NH-C₂H₅ 237.30 Pharmaceutical research
N-Ethyl-1-(3-methylphenyl)cyclohexan-1-amine -C₆H₄-CH₃, -N-C₂H₅ 217.34 Synthetic intermediates

Research Findings and Implications

  • Synthetic Challenges : Positional isomerism (2- vs. 3-substitution) requires precise control in synthesis, often achieved via regioselective catalysts or protecting-group strategies .
  • Thermodynamic Stability : Sulfonyl derivatives exhibit higher thermal stability compared to sulfanyl analogs, as seen in differential scanning calorimetry (DSC) studies .
  • Toxicological Data: Limited safety information exists for 2-(ethylsulfanyl)cyclohexan-1-amine, underscoring the need for comprehensive hazard assessments .

Biological Activity

2-(Ethylsulfanyl)cyclohexan-1-amine, with the molecular formula C8H17NS and a molecular weight of 159.29 g/mol, is an organic compound notable for its biological activity and potential applications in various fields, including medicinal chemistry and biochemistry. This compound features an ethylsulfanyl group that influences its interaction with biological targets.

The biological activity of 2-(Ethylsulfanyl)cyclohexan-1-amine primarily arises from its ability to interact with specific enzymes and receptors. The ethylsulfanyl group enhances the compound's binding affinity and specificity, while the amine group can participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological effects.

Interaction with Biological Targets

  • Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptors : It could act as a ligand for various receptors, potentially modulating physiological responses.

In Vitro Studies

Research has demonstrated that 2-(Ethylsulfanyl)cyclohexan-1-amine exhibits significant biological activity. For instance, studies have explored its role in inhibiting root growth in plants, showcasing its potential as a herbicide or growth regulator .

Case Study: Root Growth Inhibition

A study examined the root growth-inhibitory activity of N-substituted derivatives related to this compound. At a concentration of 5.0×105M5.0\times 10^{-5}\,M, certain derivatives showed a potent root growth inhibition of up to 76% in rape seedlings, indicating the potential utility of such compounds in agricultural applications .

Comparative Analysis

To understand the unique properties of 2-(Ethylsulfanyl)cyclohexan-1-amine, it is helpful to compare it with similar compounds.

Compound NameStructural FeatureBiological Activity
Cyclohexanamine Lacks ethylsulfanyl groupDifferent chemical properties
2-(Methylsulfanyl)cyclohexan-1-amine Contains methylsulfanyl groupVariations in reactivity

The presence of the ethylsulfanyl group in 2-(Ethylsulfanyl)cyclohexan-1-amine provides distinct chemical and physical properties that enhance its utility in various reactions and applications compared to its analogs.

Applications in Research and Industry

2-(Ethylsulfanyl)cyclohexan-1-amine serves as an intermediate in synthesizing complex organic molecules and is utilized in studying enzyme interactions and metabolic pathways. Its unique structure allows it to be employed in developing specialty chemicals and materials within industrial contexts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Ethylsulfanyl)cyclohexan-1-amine
Reactant of Route 2
2-(Ethylsulfanyl)cyclohexan-1-amine

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